3-Methylnaphthalen-1-amine

Vue d'ensemble

Description

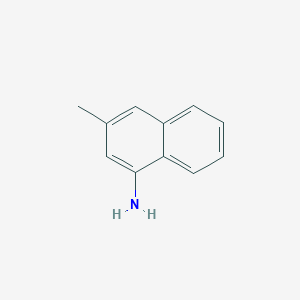

3-Methylnaphthalen-1-amine is an organic compound with the molecular formula C11H11N. It is a derivative of naphthalene, where a methyl group is attached to the third carbon and an amine group is attached to the first carbon of the naphthalene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the nitration of 3-methylnaphthalene to form 3-methyl-1-nitronaphthalene, followed by reduction to yield this compound . The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group and methyl substituent influence the oxidative behavior of 3-methylnaphthalen-1-amine. Key oxidative transformations include:

The electron-donating amino group activates the naphthalene ring toward electrophilic attack, directing oxidation to the peri- and para-positions relative to the amino group .

Reduction Reactions

The amine functionality undergoes reduction under specific conditions:

The stability of the aromatic system and the amine’s lone pair hinder facile reduction unless harsh conditions are employed.

Substitution Reactions

The amino group participates in nucleophilic substitution and electrophilic aromatic substitution (EAS):

Electrophilic Aromatic Substitution (EAS)

The amino group strongly activates the naphthalene ring, directing incoming electrophiles to the 4- and 2-positions :

Nucleophilic Substitution

The amine reacts with alkyl halides or acyl chlorides:

Electrophilic Aromatic Substitution

The amino group donates electron density via resonance, activating the ring. The mechanism proceeds through:

-

Electrophile generation (e.g., NO₂⁺ from HNO₃).

-

Attack at the 4-position (most stabilized by resonance).

N-Alkylation Challenges

Over-alkylation is common due to the amine’s nucleophilicity. Using bulky bases (e.g., Et₃N) or controlled stoichiometry minimizes polysubstitution .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogues:

| Compound | Reactivity with Br₂ | Directing Effect |

|---|---|---|

| This compound | Rapid bromination at 4-position | Strongly activating (NH₂) |

| 1-Methylnaphthalen-2-amine | Bromination at 1-position | Moderately activating |

The methyl group at the 3-position sterically hinders electrophilic attack at adjacent positions, enhancing para-selectivity .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Research

3-Methylnaphthalen-1-amine has been investigated for its potential anticancer properties. Research indicates that derivatives of naphthalene amines can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that modifications to the naphthalene structure can enhance its activity against specific cancer types, making it a candidate for further development in cancer therapeutics .

2. Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo electrophilic substitution reactions allows it to be transformed into more complex structures that possess biological activity. For example, derivatives have been synthesized for use as anti-inflammatory agents and in the treatment of neurodegenerative diseases .

3. Drug Delivery Systems

Recent advancements in nanotechnology have seen this compound incorporated into nanoparticle formulations aimed at targeted drug delivery. The compound's hydrophobic nature facilitates its use in creating stable nanoparticles that can encapsulate hydrophilic drugs, enhancing their bioavailability and therapeutic efficacy .

Environmental Science Applications

1. Environmental Monitoring

this compound is part of a broader class of polycyclic aromatic hydrocarbons (PAHs) that are monitored for environmental pollution due to their toxicity and persistence in the environment. Studies have focused on its degradation pathways and potential ecological impacts, especially concerning aquatic ecosystems where it may accumulate .

2. Bioremediation

Research has explored the use of bacteria capable of degrading aromatic amines like this compound as a bioremediation strategy for contaminated sites. These microorganisms can metabolize such compounds, thus reducing their concentrations in polluted environments and mitigating their toxic effects .

Material Science Applications

1. Polymer Chemistry

In polymer science, this compound is used as a building block for synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their resistance to degradation under harsh environmental conditions .

2. Coatings and Adhesives

The compound has potential applications in formulating coatings and adhesives due to its chemical stability and adhesion properties. Its use can enhance the durability and performance of these materials in industrial applications .

Case Studies

Mécanisme D'action

The mechanism of action of 3-methylnaphthalen-1-amine involves its interaction with various molecular targets and pathways. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells . Additionally, it may inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Methyl-1-naphthalenemethylamine: Similar structure but with a methyl group on the nitrogen atom.

1-Amino-3-methylnaphthalene: Similar structure but with the amine group on the third carbon.

Uniqueness

3-Methylnaphthalen-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Activité Biologique

3-Methylnaphthalen-1-amine, a derivative of naphthalene, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring with a methyl group at the third position and an amino group at the first position. This structural configuration contributes to its reactivity and interaction with biological systems.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It may neutralize free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer effects. In vitro experiments have shown cytotoxicity against several tumor cell lines, indicating its potential as a therapeutic agent in cancer treatment .

3. Neurological Effects

The compound's structural similarity to known psychoactive substances suggests possible interactions with neurotransmitter systems. Research indicates that it may influence mood and cognitive functions through modulation of central nervous system pathways.

The biological activity of this compound can be attributed to its interactions with various cellular targets:

- Receptor Binding : Similar compounds have been shown to bind to cannabinoid receptors (CB1 and CB2), which are involved in pain perception, mood regulation, and appetite control.

- Inflammatory Pathways : It is hypothesized that this compound may inhibit the release of inflammatory markers such as nitric oxide (NO) and interleukins (IL-1β, IL-6). This inhibition could lead to reduced inflammation in various pathological conditions.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Anticancer | Cytotoxic effects on tumor cell lines | |

| Neurological | Potential modulation of neurotransmitters |

Case Study: Antioxidant Effects

A study demonstrated that this compound significantly reduced oxidative stress markers in treated cells compared to controls. The compound's ability to scavenge free radicals was quantified using DPPH assays, showing a dose-dependent effect .

Case Study: Anticancer Activity

In vitro assays revealed that this compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways, highlighting its potential for further development as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, similar compounds have shown variable bioavailability influenced by their chemical structure and metabolic pathways. Understanding these properties is essential for assessing therapeutic applications.

Propriétés

IUPAC Name |

3-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEAUBISQMFXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500492 | |

| Record name | 3-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50870-10-5 | |

| Record name | 3-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylnaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.